N-cyclohexyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-3-18-10-12-19(13-11-18)24(31)22-15-29(16-23(30)28-20-7-5-4-6-8-20)26-21(25(22)32)14-9-17(2)27-26/h9-15,20H,3-8,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKFOZNHHQCRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparative Analysis with Structural Analogs
Structural Comparison
The target compound shares structural motifs with several classes of molecules documented in the literature:
Key Observations :
- The 1,8-naphthyridine core distinguishes it from 1,5-naphthyridine derivatives (e.g., compound 67 in ), which exhibit altered electronic properties due to nitrogen positioning.
- The N-cyclohexyl acetamide side chain increases lipophilicity relative to phenyl or nitrophenyl groups (e.g., 6a-m in ), favoring membrane permeability but possibly reducing aqueous solubility .
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data highlight the influence of substituents:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
- Methodology : Synthesis typically involves multi-step processes:
- Step 1 : Formation of the 1,8-naphthyridinone core via cyclization reactions using precursors like aminopyridines and ketones under reflux conditions (e.g., acetic anhydride as a solvent).
- Step 2 : Introduction of the 4-ethylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃.
- Step 3 : Acetamide functionalization through coupling reactions (e.g., HATU/DIPEA in DMF) with N-cyclohexylamine.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥95% purity .
Q. Which spectroscopic techniques are effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 170–175 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 475.2).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGF).
- Dose-response curves (IC₅₀ calculations) and toxicity profiling (e.g., hemolysis, hepatocyte viability) are essential .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
- Reaction parameter tuning :
- Temperature : Lowering to 60–70°C reduces side reactions during acylation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of Pd(OAc)₂ for Suzuki-Miyaura couplings (if applicable).
- By-product mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) and monitor reaction progress via TLC .
Q. What strategies resolve ambiguities in stereochemistry or crystal structure?
- X-ray crystallography : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve stereocenters. Ensure high-resolution data (<1.0 Å) and validate with R-factor convergence (<0.05) .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental data .
Q. How should contradictory data on biological activity be addressed?
- Systematic validation :
- Replicate assays : Use independent cell lines (e.g., A549 vs. HT-29) and orthogonal methods (e.g., Western blot for protein targets).
- Pharmacokinetic studies : Assess bioavailability and metabolic stability (e.g., microsomal incubation + LC-MS).
- In vivo models : Murine xenografts for anticancer activity with dose optimization (e.g., 10–50 mg/kg, IP) .
Data Contradictions and Methodological Considerations
Key Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 475.2 g/mol | HRMS |
| LogP | 3.8 (predicted) | HPLC retention time |
| Stability | Stable at pH 5–7, 4°C | Accelerated aging |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
